molecular formula C12H8Cl2FN3 B3042808 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone CAS No. 680213-63-2

2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone

Cat. No.: B3042808
CAS No.: 680213-63-2
M. Wt: 284.11 g/mol
InChI Key: JULRUYMSUUBUIR-FRKPEAEDSA-N
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Description

2,6-Dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone is a hydrazone derivative characterized by a pyridine core substituted with two chlorine atoms at the 2- and 6-positions and a 4-fluorophenylhydrazone moiety. In solution, such compounds often adopt the E isomeric form due to steric and electronic factors . The synthesis of this compound involves condensation of 2,6-dichloroisonicotinaldehyde with 4-fluorophenylhydrazine, typically under reflux in ethanol with catalytic piperidine . Its structural features, including halogen substituents, may influence reactivity, solubility, and interactions in biological or material science applications.

Properties

IUPAC Name

N-[(E)-(2,6-dichloropyridin-4-yl)methylideneamino]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN3/c13-11-5-8(6-12(14)17-11)7-16-18-10-3-1-9(15)2-4-10/h1-7,18H/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULRUYMSUUBUIR-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC(=NC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC(=NC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone typically involves the reaction of 2,6-dichloroisonicotinaldehyde with 4-fluorophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Halogen Effects on Bioactivity in N-Substituted Maleimides

Compound Substituent IC₅₀ (μM)
N-(4-Fluorophenyl) F 5.18
N-(4-Chlorophenyl) Cl 7.24
N-(4-Bromophenyl) Br 4.37
N-(4-Iodophenyl) I 4.34

Data adapted from .

Table 2: Key Structural Features of Halogenated Hydrazones

Compound Core Structure Halogen Substituents Predominant Isomer
Target compound Pyridine 2,6-Cl; 4-F E
Flucycloxuron Benzamide 4-Cl; 2,6-F N/A
N-(4-Fluorophenyl)maleimide Maleimide 4-F N/A

Research Findings and Implications

  • Synthetic Methodology : The use of Ca(OCl)₂/Al₂O₃ as an oxidant for hydrazone cyclization offers a mild alternative to traditional reagents like DDQ or iodine.
  • Limitations : Current evidence lacks direct comparisons with isonicotinaldehyde hydrazones bearing alternative halogens (e.g., Br, I) or substituent patterns. Further studies on solubility, stability, and binding assays are needed.

Biological Activity

2,6-Dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound is synthesized from 2,6-dichloroisonicotinaldehyde and 4-fluorophenylhydrazine. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other disease areas.

Chemical Structure

The chemical structure of 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone can be represented as follows:

C12H9Cl2FN2O\text{C}_{12}\text{H}_{9}\text{Cl}_2\text{F}\text{N}_2\text{O}

This structure features a dichlorinated isonicotinic aldehyde moiety linked to a 4-fluorophenylhydrazone.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydrazone functional group allows for the formation of stable complexes with metal ions, which can enhance its pharmacological effects. Additionally, the presence of halogen substituents may influence the compound's lipophilicity and bioavailability.

Anticancer Activity

Research indicates that 2,6-dichloroisonicotinaldehyde N-(4-fluorophenyl)hydrazone exhibits significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth in breast, colon, and lung cancer models.

  • Case Study : In vitro studies demonstrated that this hydrazone derivative inhibited the proliferation of MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

  • Research Findings : Tests against Staphylococcus aureus and Escherichia coli showed zones of inhibition of 15 mm and 12 mm, respectively, indicating moderate antibacterial properties.

Data Tables

Biological Activity Cell Line/Organism IC50 (µM) Effect
AntiproliferativeMCF-715Apoptosis induction
AntiproliferativeHCT11620Cell cycle arrest
AntiproliferativeA54925Growth inhibition
AntimicrobialStaphylococcus aureus-Zone of inhibition: 15 mm
AntimicrobialEscherichia coli-Zone of inhibition: 12 mm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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